molecular formula C8H4LiNO2S B2782581 Lithium;1,3-benzothiazole-2-carboxylate CAS No. 1359706-28-7

Lithium;1,3-benzothiazole-2-carboxylate

Cat. No.: B2782581
CAS No.: 1359706-28-7
M. Wt: 185.13
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

Lithium;1,3-benzothiazole-2-carboxylate, also known as LiBTC, is a coordination compound. It has a molecular weight of 241.24 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The physical form of this compound is powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 241.24 . The storage temperature is 4 degrees Celsius . Lithium is a reactive metal though considerably less so than other alkali metals .

Scientific Research Applications

Synthetic Chemistry Applications

  • Complex Synthesis and Reactivity : Rossi et al. (1985) investigated the synthesis and reactivity of mixed thiazolato- or carboxylato- carbonyl(phosphine) rhenium(I) complexes using lithium salts of thiazole derivatives. This study highlights the utility of lithium carboxylates in synthesizing complex organometallic structures with potential applications in catalysis and material science (Rossi et al., 1985).

  • Heterocyclic Compound Synthesis : Lithium-based reagents are instrumental in the synthesis of heterocyclic compounds with high pharmaceutical potential. Dai et al. (2015) demonstrated the asymmetric synthesis of amino-benzothiazol derivatives using lithium-benzothiazoles, showcasing the role of lithium in facilitating reactions with significant stereochemical control (Dai et al., 2015).

  • Catalysis and Ligand Behavior : Aliev et al. (2014) synthesized novel 3D lithium–organic frameworks with potential applications in catalysis and photoluminescence studies. These frameworks, synthesized via solvothermal methods, highlight the versatility of lithium compounds in creating materials with unique properties (Aliev et al., 2014).

Biological and Therapeutic Research

  • Neuroprotective Properties : Lithium compounds have been investigated for their neuroprotective effects, which are of significant interest for treating neurodegenerative disorders. Forlenza et al. (2014) reviewed the neurobiological properties of lithium, highlighting its role in modulating homeostatic mechanisms involved in neuroprotection. This research underscores the potential of lithium in disease-modification strategies for Alzheimer's disease and related conditions (Forlenza, De-Paula, & Diniz, 2014).

  • Catalysis in Organic Synthesis : Kirillova et al. (2012) explored the use of heterometallic Cu(II)/Li coordination polymers for the hydrocarboxylation of alkanes to carboxylic acids. This study not only provides insight into the synthetic utility of lithium compounds but also demonstrates their potential in developing environmentally friendly catalytic processes (Kirillova et al., 2012).

Safety and Hazards

The compound has a GHS07 pictogram, and its signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have attracted significant attention due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tumor , antimicrobial , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution and the elimination of hf or hcl from the formed thioamide . The specific interactions between Lithium;1,3-benzothiazole-2-carboxylate and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Properties

IUPAC Name

lithium;1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSIWUUOKQHBHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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